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Compound Name: Lumiflavin

Cat. No.: B1675435 Get Quote

An In-depth Technical Guide to Lumiflavin: Chemical Structure, Properties, and Biological

Interactions

Introduction
Lumiflavin, a tricyclic heterocyclic molecule from the flavin family, is primarily known as a

photolytic degradation product of riboflavin (Vitamin B2).[1][2] Despite its origins as a

breakdown product, lumiflavin has garnered significant interest within the scientific community

for its distinct biological activities, particularly its role as a competitive inhibitor of riboflavin

uptake.[3][4] This technical guide provides a comprehensive overview of lumiflavin, detailing

its chemical structure, physicochemical properties, synthesis protocols, and its mechanism of

action in biological systems, with a focus on its implications for cancer therapy.

Chemical Structure and Nomenclature
The chemical identity of lumiflavin is defined by its core isoalloxazine ring structure.

IUPAC Name: 7,8,10-trimethylbenzo[g]pteridine-2,4-dione.[5][6]

Synonyms: Lumilactoflavin, 7,8,10-Trimethylisoalloxazine.[5][6][7]

Chemical Formula: C₁₃H₁₂N₄O₂.[2][5]

The structure consists of a pteridine ring system fused to a benzene ring, with methyl groups at

positions 7, 8, and 10. This substitution pattern is crucial for its chemical properties and

biological interactions.
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(A visual representation of the chemical structure of Lumiflavin would be placed here in a full

whitepaper, typically generated by chemical drawing software.)

Physicochemical Properties
The physicochemical properties of lumiflavin are critical for its handling, formulation, and

biological activity. Quantitative data are summarized in the table below for clarity and ease of

comparison.

Property Value Source

Molecular Weight 256.26 g/mol [5]

Exact Mass 256.09602564 Da [5]

Appearance
Light yellow to yellow solid;

orange crystals
[1][3]

Solubility

Freely soluble in Chloroform

(CHCl₃).[1] Sparingly soluble in

water and most organic

solvents.[1] Soluble in 0.1 M

NaOH (10 mg/mL).[3]

[1][3]

Fluorescence

Exhibits yellow-green

fluorescence in aqueous and

chloroform solutions.[1]

[1]

UV Absorption Maxima (λmax)

in 0.1N NaOH: 269, 355, 445

nmin 0.1N HCl: 264, 373, 440

nmin CHCl₃: 270, 312, 341,

360, 420, 445, 470 nm

[1]

Elemental Analysis
C: 60.93%, H: 4.72%, N:

21.86%, O: 12.49%
[6]

Experimental Protocols
Synthesis of Lumiflavin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1675435?utm_src=pdf-body
https://www.benchchem.com/product/b1675435?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Lumiflavin
https://pubchem.ncbi.nlm.nih.gov/compound/Lumiflavin
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2450641.htm
https://www.medchemexpress.com/lumiflavin.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2450641.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2450641.htm
https://www.medchemexpress.com/lumiflavin.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2450641.htm
https://www.medchemexpress.com/lumiflavin.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2450641.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2450641.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2450641.htm
https://www.medkoo.com/products/29465
https://www.benchchem.com/product/b1675435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A method for the synthesis of lumiflavin has been described, which avoids the need for

nitrogen protection and can be performed at room temperature.[8]

Methodology:

Step 1: Preparation of N-methyl-4,5-dimethyl-2-nitroaniline. 4,5-dimethyl-2-nitroaniline is

dissolved in concentrated sulfuric acid. An aqueous solution of formaldehyde is added

dropwise to the solution while maintaining a constant temperature of 60-70°C with stirring.

The resulting product is washed with a sodium bicarbonate solution, dried over magnesium

sulfate, and recrystallized from acetone.[8]

Step 2: Reduction. The N-methyl-4,5-dimethyl-2-nitroaniline synthesized in Step 1 is

dissolved in acetic acid. Zinc powder is added to the solution at room temperature with

stirring to reduce the nitro group.[8]

Step 3: Condensation. The reaction solution from Step 2 is filtered and poured into a solution

containing alloxan monohydrate and boric acid. The reaction proceeds at normal pressure

and room temperature.[8]

Step 4: Purification. The crude product is treated with ether and formic acid. The resulting

solid residue is purified via column chromatography using a mobile phase of petroleum ether

and ethyl acetate (30:1 v/v) to yield pure lumiflavin as a yellow powder.[8]

In Vitro Assay for Sensitizing Cancer Cells to Cisplatin
Lumiflavin has been shown to enhance the cytotoxic effects of cisplatin (DDP) on ovarian

cancer stem-like cells (CSCs).

Methodology:

Cell Culture: Ovarian cancer cell lines (e.g., OVCAR-3) are cultured under standard

conditions.[3] Cancer stem-like cells are isolated and enriched.

Treatment: CSCs are treated with varying concentrations of lumiflavin (e.g., 10-40 µM) in

combination with cisplatin (e.g., 20 µM) for 48 hours.[3]
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Analysis: The synergistic cytotoxic effects are evaluated by assessing mitochondrial function,

apoptosis rates (e.g., via flow cytometry for Annexin V/PI staining), and clonal formation

ability.[3][4] Western blot analysis can be used to detect changes in the expression of

apoptosis-related proteins such as cleaved caspase 3, Bax, and Bcl-2.[4]

Biological Activity and Signaling Pathways
Lumiflavin acts as a competitive inhibitor of riboflavin, interfering with its uptake and

metabolism.[3][4] This inhibition has significant downstream consequences, particularly in

cancer cells that exhibit riboflavin enrichment, which is linked to chemotherapy resistance.[4]

By depleting intracellular flavins, lumiflavin can sensitize cancer cells to conventional

chemotherapeutic agents like cisplatin.

The mechanism involves several interconnected pathways:

Induction of Oxidative Stress: Riboflavin is a precursor to the coenzymes FAD and FMN,

which are essential for cellular respiration and antioxidant defense.[4] Riboflavin depletion by

lumiflavin leads to reduced antioxidant capacity, enhanced generation of reactive oxygen

species (ROS), and increased mitochondrial damage.[4][9]

Disruption of Energy Metabolism: The reduction in flavin coenzymes impairs mitochondrial

function, leading to a significant decrease in intracellular ATP concentrations.[9]

Modulation of Signaling Pathways: Lumiflavin treatment has been shown to downregulate

the protein expression of the Notch signaling pathway in cisplatin-resistant CSCs.[3][10] The

Notch pathway is critical for maintaining cancer stem cell phenotypes and promoting drug

resistance.

The logical workflow from lumiflavin treatment to increased chemosensitivity is depicted in the

diagram below.
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Caption: Lumiflavin's mechanism for enhancing cisplatin sensitivity in cancer cells.
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Conclusion
Lumiflavin is a well-characterized flavin derivative with significant potential as a

chemosensitizing agent. Its ability to competitively inhibit riboflavin uptake disrupts critical

cellular processes in cancer cells, including energy metabolism, antioxidant defense, and pro-

survival signaling pathways like Notch. The detailed chemical, physical, and biological data

presented in this guide provide a solid foundation for researchers and drug development

professionals exploring the therapeutic applications of lumiflavin, particularly in overcoming

chemoresistance in oncology. Further investigation into its pharmacokinetic and

pharmacodynamic properties is warranted to fully realize its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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